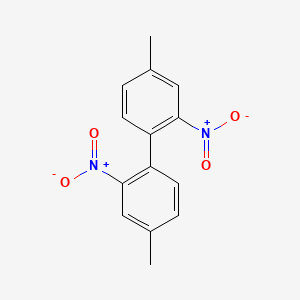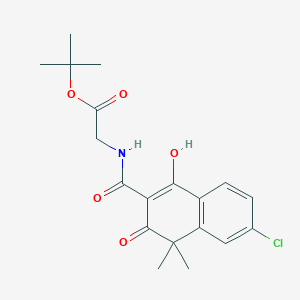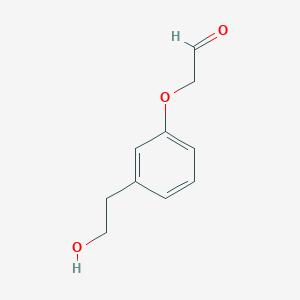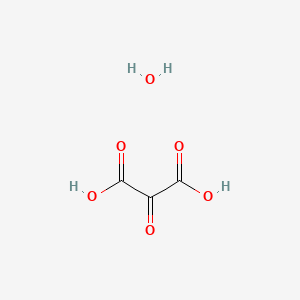
Ketomalonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ketomalonic acid hydrate can be synthesized through several methods:
Hydrolysis of Alloxan: This method involves the hydrolysis of alloxan with baryta water.
Oxidation of Tartronic Acid or Glycerol: The oxidation of tartronic acid or glycerol using bismuth (III) nitrate can yield this compound.
Industrial Production: Industrially, this compound can be produced by reacting a malonic acid compound with chlorite compounds such as chlorous acid or chlorite to oxidize the malonic acid.
Chemical Reactions Analysis
Ketomalonic acid hydrate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include nitric acid, lead acetate, and bismuth (III) nitrate.
Major Products: Major products formed from these reactions include diethyl mesoxalate and sodium mesoxalate.
Scientific Research Applications
Ketomalonic acid hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ketomalonic acid hydrate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in addition reactions and participate in pericyclic reactions such as Diels-Alder reactions . Its effects are mediated through its interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Ketomalonic acid hydrate can be compared with other similar compounds:
Oxomalonic Acid:
Diethyl Oxomalonate: This is the diethyl ester of mesoxalic acid and is used in similar chemical reactions.
Malonic Acid: While structurally similar, malonic acid lacks the ketonic functional group present in this compound.
This compound stands out due to its unique combination of dicarboxylic and ketonic properties, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C3H4O6 |
|---|---|
Molecular Weight |
136.06 g/mol |
IUPAC Name |
2-oxopropanedioic acid;hydrate |
InChI |
InChI=1S/C3H2O5.H2O/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8);1H2 |
InChI Key |
HDCTWUSMUPSEGH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



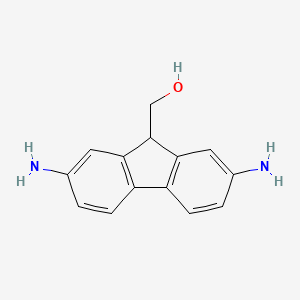
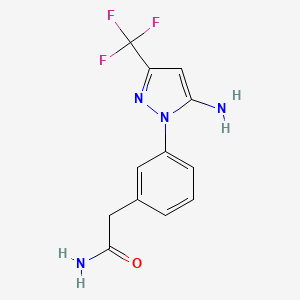
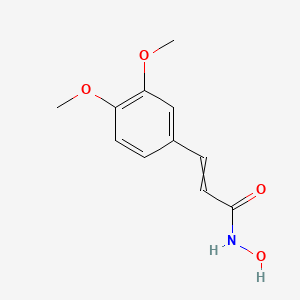
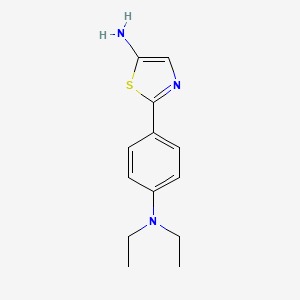
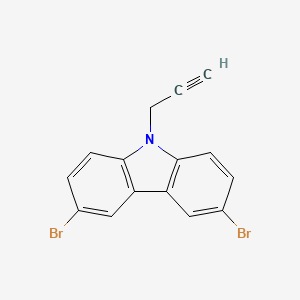


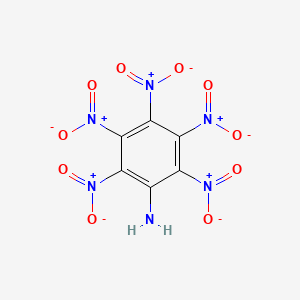
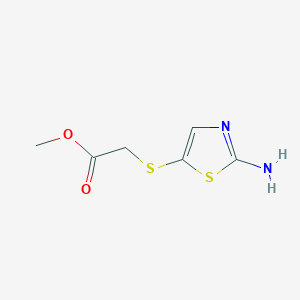
![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)
